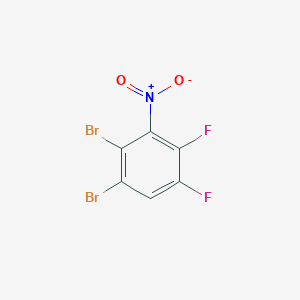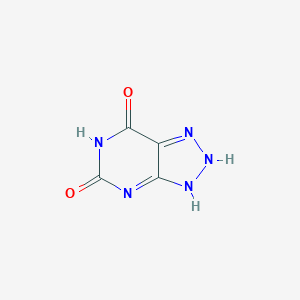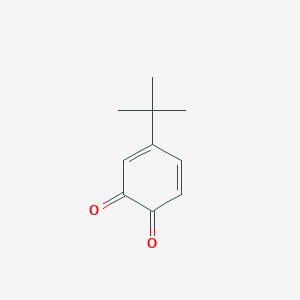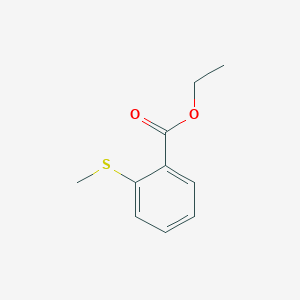
Ferrocene,1'-bis(methoxycarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene,1'-bis(methoxycarbonyl)- is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. Ferrocene,1'-bis(methoxycarbonyl)- is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
- Ferrocene is a metallocene containing iron sandwiched between two cyclopentadienyl rings. It exhibits outstanding stability and redox properties due to its aromaticity, resulting from extended π-delocalization of electrons within the molecule .
- Ferrocene-based compounds can function as potential redox mediators, promoting electron transfer rates. This enhancement of reaction kinetics and electrochemical responses occurs at lower operating potentials .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ferrocene,1’-bis(methoxycarbonyl)- interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The impact of the number and position of ester groups present in Ferrocene,1’-bis(methoxycarbonyl)- on the electrochemical potential E1/2 is correlated with the sum of Hammett constants . The Ferrocene,1’-bis(methoxycarbonyl)- redox couples are chemically stable under the conditions of electrolysis .
Molecular Mechanism
The molecular mechanism of action of Ferrocene,1’-bis(methoxycarbonyl)- involves its role as a redox mediator . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron, dimethyl ester can be achieved through various methods. One common method involves the reaction of iron salts with dimethyl carbonate in the presence of a catalyst. For example, iron(III) sulfate can be used as a catalyst to mediate the synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid . The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve the desired yield.
Industrial Production Methods: In industrial settings, the production of iron, dimethyl ester often involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial production. For instance, the use of dimethyl carbonate as a green solvent and reagent in the synthesis of esters is a notable example .
Chemical Reactions Analysis
Types of Reactions: Ferrocene,1'-bis(methoxycarbonyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Hydrolysis of esters involves the breaking of the ester bond in the presence of water, resulting in the formation of a carboxylic acid and an alcohol . Oxidation reactions can lead to the formation of different oxidation states of iron, while substitution reactions involve the replacement of one group with another.
Common Reagents and Conditions: Common reagents used in the reactions of iron, dimethyl ester include acids, bases, and oxidizing agents. For example, acidic hydrolysis of esters involves the use of strong acids as catalysts, while basic hydrolysis (saponification) involves the use of bases such as sodium hydroxide . Oxidizing agents like hydrogen peroxide can be used in oxidation reactions.
Major Products Formed: The major products formed from the reactions of iron, dimethyl ester depend on the specific reaction conditions and reagents used. For instance, hydrolysis of the ester can yield a carboxylic acid and an alcohol, while oxidation reactions can produce various iron oxides.
Scientific Research Applications
Ferrocene,1'-bis(methoxycarbonyl)- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it can be used as a model compound to study the behavior of esters and their interactions with biological molecules. In medicine, iron, dimethyl ester derivatives may have potential therapeutic applications, although further research is needed to explore their efficacy and safety. In industry, it is used in the production of polymers and other materials .
Comparison with Similar Compounds
Ferrocene,1'-bis(methoxycarbonyl)- can be compared with other similar compounds, such as other iron esters and carboxylic acid esters. Similar compounds include ethyl acetate, methyl butyrate, and other esters with different alkyl or aryl groups . The uniqueness of iron, dimethyl ester lies in its specific chemical structure and the presence of the iron center, which imparts distinct properties and reactivity compared to other esters.
Conclusion
Ferrocene,1'-bis(methoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable reagent in chemical synthesis, biological studies, and industrial processes
Properties
IUPAC Name |
iron;methyl cyclopenta-2,4-diene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOOAQYYFPOGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6FeO4-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-95-6 |
Source


|
| Record name | 1, dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)









